molecular formula C16H15Br2N B12562611 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole CAS No. 174815-05-5

3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole

Cat. No.: B12562611
CAS No.: 174815-05-5
M. Wt: 381.10 g/mol
InChI Key: XFSOZBXINMWQSD-UHFFFAOYSA-N
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Description

3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromomethyl groups at the 3 and 6 positions, along with an ethyl group at the 9 position, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole typically involves the bromination of 9-ethyl-9H-carbazole. One common method is the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the bromomethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,6-bis(azidomethyl)-9-ethyl-9H-carbazole, while oxidation with potassium permanganate could produce 3,6-bis(carboxymethyl)-9-ethyl-9H-carbazole.

Scientific Research Applications

3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole in its various applications depends on the specific context. In organic electronics, the compound’s ability to participate in π-conjugation and its electron-donating properties are crucial. In pharmaceuticals, the bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(bromomethyl)carbazole: Lacks the ethyl group at the 9 position, which can affect its reactivity and applications.

    3,6-Bis(chloromethyl)-9-ethyl-9H-carbazole: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity.

    9-Ethyl-9H-carbazole: Lacks the bromomethyl groups, making it less reactive for certain applications.

Uniqueness

The presence of both bromomethyl groups and an ethyl group in 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole provides a unique combination of reactivity and electronic properties, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals .

Properties

CAS No.

174815-05-5

Molecular Formula

C16H15Br2N

Molecular Weight

381.10 g/mol

IUPAC Name

3,6-bis(bromomethyl)-9-ethylcarbazole

InChI

InChI=1S/C16H15Br2N/c1-2-19-15-5-3-11(9-17)7-13(15)14-8-12(10-18)4-6-16(14)19/h3-8H,2,9-10H2,1H3

InChI Key

XFSOZBXINMWQSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CBr)C3=C1C=CC(=C3)CBr

Origin of Product

United States

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